Allophanic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Allophanic acid can be synthesized by treating urea with sodium bicarbonate. The reaction proceeds as follows:
H2NC(O)NH2+NaHCO3→H2NC(O)NHCO2H+NaOH
This reaction involves the carboxylation of urea, resulting in the formation of this compound and sodium hydroxide .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the laboratory synthesis involving urea and sodium bicarbonate can be scaled up for industrial purposes. The reaction conditions, such as temperature and pressure, can be optimized to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: Allophanic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert this compound into simpler compounds.
Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride can be used.
Substitution Reagents: Various nucleophiles and electrophiles can be employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylated derivatives, while reduction may produce simpler amides or amines.
Scientific Research Applications
Allophanic acid has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other organic compounds and in studying reaction mechanisms.
Biology: this compound derivatives are explored for their potential biological activities.
Medicine: Research is ongoing to investigate its potential therapeutic applications.
Industry: this compound is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of allophanic acid involves its interaction with various molecular targets. It can act as a substrate for enzymes such as allophanate hydrolase, which catalyzes the hydrolysis of allophanate esters. The pathways involved in these reactions are crucial for understanding its biological and chemical effects .
Comparison with Similar Compounds
Biuret: Biuret is an amide of allophanic acid and shares a similar structure.
Urea: Urea is the parent compound from which this compound is derived.
Carbamates: this compound is related to carbamates, which are widely used in agriculture and industry.
Uniqueness: this compound is unique due to its dual functional groups (carbamoyl and carboxyl) which allow it to participate in a variety of chemical reactions. This versatility makes it valuable in both research and industrial applications .
Properties
IUPAC Name |
carbamoylcarbamic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4N2O3/c3-1(5)4-2(6)7/h(H,6,7)(H3,3,4,5) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVWRKZWQTYIKIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(N)NC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20211550 | |
Record name | Allophanic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20211550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
625-78-5 | |
Record name | Allophanic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=625-78-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Allophanic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000625785 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Allophanic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20211550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ALLOPHANIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0W5I7B2C2H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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